3-Chloro-4-(trifluoromethyl)phenol

Vue d'ensemble

Description

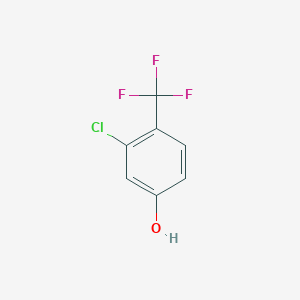

3-Chloro-4-(trifluoromethyl)phenol is an organic compound with the molecular formula C7H4ClF3O. It is a colorless or pale yellow liquid with a distinctive aromatic odor. This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications .

Mécanisme D'action

Target of Action

It’s known that trifluoromethyl group-containing compounds have been found to exhibit numerous pharmacological activities . In the context of analgesics, these compounds have been shown to interact with peripheral sensory trigeminal nerves .

Mode of Action

It’s known that trifluoromethyl group-containing compounds can interact with their targets in a variety of ways . For instance, in the case of analgesics, these compounds have been shown to relieve pain by depressing peripheral and centrally mediated pain by opioid independent systems .

Biochemical Pathways

It’s known that trifluoromethyl group-containing compounds can affect a variety of biochemical pathways . In the context of analgesics, these compounds have been shown to interact with the pain pathway .

Result of Action

It’s known that trifluoromethyl group-containing compounds can have a variety of effects at the molecular and cellular level . For instance, in the context of analgesics, these compounds have been shown to have potent analgesic efficacy and an ultrashort to long duration of action .

Analyse Biochimique

Biochemical Properties

3-Chloro-4-(trifluoromethyl)phenol plays a role in biochemical reactions, particularly in the synthesis of inhibitors targeting KRAS G12D, one of the most commonly mutated oncogenes found in a variety of cancers

Cellular Effects

It has been used in the synthesis of inhibitors targeting KRAS G12D , suggesting that it may influence cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known to participate in reactions at the benzylic position, which can be resonance stabilized

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(trifluoromethyl)phenol typically involves the chlorination of 4-(trifluoromethyl)phenol. One common method includes the use of a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction is carried out in an inert solvent like dichloromethane (CH2Cl2) at low temperatures to ensure selectivity and yield .

Industrial Production Methods

Industrial production of this compound often employs phase-transfer catalysis to enhance reaction rates and yields. A crown-ether phase transfer catalyst is used to facilitate the reaction between 4-(trifluoromethyl)phenol and a chlorinating agent in a mixed solvent system of dimethyl sulfoxide (DMSO) and toluene. This method is advantageous due to its high yield, short reaction time, and ease of product separation .

Analyse Des Réactions Chimiques

Types of Reactions

3-Chloro-4-(trifluoromethyl)phenol undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing effects of the trifluoromethyl and chloro groups.

Oxidation Reactions: It can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction Reactions: The compound can be reduced under specific conditions to yield dechlorinated or defluorinated products.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Major Products Formed

Substitution: Formation of phenolic ethers or amines.

Oxidation: Formation of quinones or carboxylic acids.

Reduction: Formation of dechlorinated or defluorinated phenols.

Applications De Recherche Scientifique

3-Chloro-4-(trifluoromethyl)phenol has diverse applications in scientific research:

Comparaison Avec Des Composés Similaires

Similar Compounds

4-(Trifluoromethyl)phenol: Lacks the chloro group, making it less reactive in substitution reactions.

3-Chloro-4-methylphenol: Contains a methyl group instead of a trifluoromethyl group, resulting in different chemical properties and reactivity.

4-Chloro-3-(trifluoromethyl)aniline: Contains an amino group instead of a hydroxyl group, leading to different biological activities.

Uniqueness

3-Chloro-4-(trifluoromethyl)phenol is unique due to the presence of both chloro and trifluoromethyl groups, which confer distinct electronic and steric effects. These effects enhance its reactivity in substitution reactions and its potential as a versatile building block in organic synthesis .

Propriétés

IUPAC Name |

3-chloro-4-(trifluoromethyl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClF3O/c8-6-3-4(12)1-2-5(6)7(9,10)11/h1-3,12H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQFQPAJCFHNHKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)Cl)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClF3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 1-naphthoate](/img/structure/B2790741.png)

![3-Pyridinemethanamine, N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-6-methoxy-](/img/structure/B2790743.png)

![N-[(E)-2-nitro-2-[4-(trifluoromethoxy)phenyl]sulfonylethenyl]-3,5-bis(trifluoromethyl)aniline](/img/structure/B2790745.png)

![1-(4-{[1-(5-Chloro-3-fluoropyridin-2-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-methylpiperazine](/img/structure/B2790746.png)

![7,8-dimethyl-4-[(morpholin-4-yl)methyl]-2H-chromen-2-one](/img/structure/B2790748.png)

![2-Cyclopropyl-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-4-methyl-6-methylsulfanylpyrimidine-5-carboxamide](/img/structure/B2790749.png)

![(2E,4E)-4-(benzenesulfonyl)-5-{[4-(trifluoromethyl)phenyl]amino}penta-2,4-dienenitrile](/img/structure/B2790752.png)

![N-(2,4-dimethoxyphenyl)-2-({1-[(4-fluorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide](/img/structure/B2790753.png)

![3,6-Dichloro-2-(3-{[5-(trifluoromethyl)pyridin-2-yl]oxy}pyrrolidine-1-carbonyl)pyridine](/img/structure/B2790754.png)